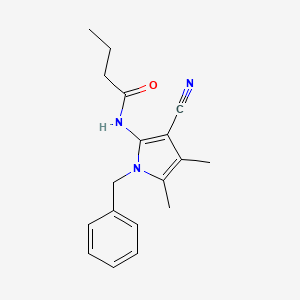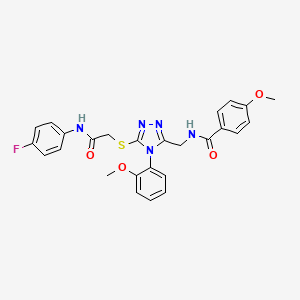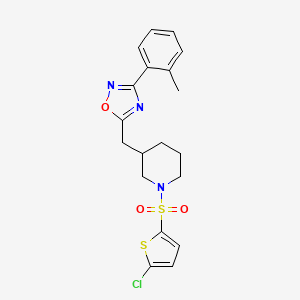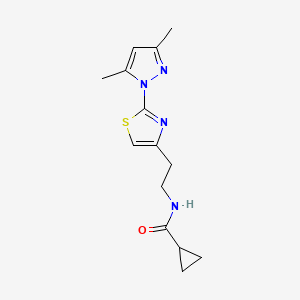![molecular formula C17H21N3OS B2740643 3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 488841-11-8](/img/structure/B2740643.png)
3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a chemical compound with the molecular formula C17H21N3OS . It has an average mass of 315.433 Da and a monoisotopic mass of 315.140533 Da .
Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not mentioned in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the available resources .科学的研究の応用
Chemical Synthesis and Derivatives
The compound 3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a part of a broader class of chemicals that have been the subject of various synthetic routes and derivative formations in scientific research. For instance, similar thienoquinoline derivatives have been synthesized through various chemical reactions, including hydrolysis, acetylation, alkylation, and condensation processes. These synthetic pathways allow for the creation of a diverse array of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Awad, Abdel-rahman, & Bakhite, 1991). Similarly, the synthesis of pyrrolopyrazinothienoquinolines, another related group of compounds, showcases the versatility of thienoquinoline derivatives in generating new fused pyrazine ring systems, which could have significant implications in drug design and development (Bakhite, Geies, El-Dean, & El-kashef, 1995).
Antibacterial Activity
The structural analogs of thienoquinoline derivatives have been studied for their antibacterial properties. A notable example is the series of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which demonstrated significant antibacterial activity and DNA-gyrase inhibition, highlighting the therapeutic potential of these compounds against bacterial infections (Domagala et al., 1988).
Antiallergy Agents
Thienoquinoline derivatives have also been explored as antiallergy agents. A study synthesized and evaluated a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives for their antiallergy activity. The findings suggest that these compounds could serve as potential leads for the development of new antiallergy medications, with specific structural features enhancing their efficacy and oral absorption (Althuis, Kadin, Czuba, Moore, & Hess, 1980).
作用機序
Target of Action
It is known that the compound is a fluorescent molecule that induces differentiation in pc12 cells .
Mode of Action
It is known to induce differentiation in PC12 cells
Biochemical Pathways
Given its role in inducing differentiation in pc12 cells , it can be inferred that it may influence pathways related to cell growth and differentiation.
Result of Action
The compound is known to induce differentiation in PC12 cells . This suggests that it may have a role in influencing cell growth and development.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-9-3-6-13-10(7-9)8-12-14(18)15(22-17(12)20-13)16(21)19-11-4-5-11/h8-9,11H,2-7,18H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPGACWCTKKOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CC4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2740564.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2740567.png)


![Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2740571.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2740572.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740573.png)


![4-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2740580.png)
![[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2740583.png)
